molecular formula C21H34O2 B129514 Pregnenediol CAS No. 901-56-4

Pregnenediol

Cat. No.: B129514
CAS No.: 901-56-4
M. Wt: 318.5 g/mol
InChI Key: QAAQQTDJEXMIMF-YZXCLFAISA-N
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Description

It is primarily found in the urine of pregnant women and serves as an indirect measure of progesterone levels in the body . The compound is significant in clinical diagnostics, particularly in assessing ovarian and corpus luteum functionality.

Scientific Research Applications

Pregnenediol has several scientific research applications, including:

Mechanism of Action

Target of Action

Pregnenediol, also known as Pregnanediol, is an inactive metabolic product of progesterone . It primarily targets the progesterone receptors in the body . These receptors are part of the steroid hormone receptor family and play a crucial role in various physiological processes, including the menstrual cycle, pregnancy, and embryogenesis .

Mode of Action

This compound interacts with its targets, the progesterone receptors, indirectly. As a metabolite of progesterone, its presence in the body is indicative of progesterone activity. Progesterone binds to its receptors, leading to a series of cellular changes that include gene expression modulation and protein synthesis .

Biochemical Pathways

This compound is part of the steroid hormone biosynthesis pathway. It is produced from progesterone through the action of various enzymes, including 5α-reductase, 3α-hydroxysteroid dehydrogenase, and 20α-hydroxysteroid dehydrogenase . The presence of this compound in the body indicates the activity of these pathways and the overall production of progesterone .

Pharmacokinetics

The pharmacokinetics of this compound, like that of progesterone, involves absorption, distribution, metabolism, and excretion (ADME). Progesterone is metabolized in the liver and spleen, with about 50% following the 5α pathway, another 35% following 3β metabolism, and 9% processed through the 20α pathway . This compound, being a metabolite, is already a product of this metabolism. It is excreted in urine, providing an indirect way to measure progesterone levels in the body .

Result of Action

These include preparing the uterus for pregnancy, maintaining pregnancy, and influencing various aspects of nervous system function .

Action Environment

The action of this compound, and by extension progesterone, can be influenced by various environmental factors. For instance, certain environmental endocrine disruptors can modulate the activity of the progesterone receptor, potentially impacting the effectiveness and stability of progesterone’s action . Furthermore, the concentration of this compound can vary with different phases of the menstrual cycle , indicating that physiological conditions can also influence its levels.

Future Directions

Future research could focus on the development of non-invasive self-testing methods for detecting ovulation using pregnanediol . This could be valuable for women planning conception, practicing contraception, or undergoing infertility investigations or treatment . Further studies could also explore the potential of pregnanediol as a biomarker for various conditions .

Biochemical Analysis

Biochemical Properties

Pregnenediol interacts with various enzymes and proteins in the body. It is a product of the enzymatic conversion of pregnenolone, a process that involves several enzymes, including 3β-hydroxysteroid dehydrogenase . The nature of these interactions is primarily enzymatic, with this compound serving as a substrate for further biochemical transformations .

Cellular Effects

This compound influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it is involved in the regulation of gene expression related to steroid hormone biosynthesis . It also plays a role in cellular metabolism, particularly in the metabolic pathways of steroid hormones .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It serves as a substrate for enzymes involved in steroid hormone biosynthesis, leading to the production of other steroid hormones .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, its levels in urine can vary, reflecting changes in steroid hormone metabolism

Metabolic Pathways

This compound is involved in the metabolic pathways of steroid hormones. It interacts with enzymes such as 3β-hydroxysteroid dehydrogenase, which is involved in its biosynthesis from pregnenolone

Preparation Methods

Synthetic Routes and Reaction Conditions: Pregnenediol can be synthesized through the reduction of progesterone. The process involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the urine of pregnant women, followed by purification processes. Advanced chromatographic techniques, including ultra-high-performance liquid chromatography (UHPLC), are employed to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions: Pregnenediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Acetic anhydride for esterification

Major Products Formed:

    Oxidation: Pregnanedione

    Reduction: this compound

    Substitution: this compound esters or ethers

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its role as an inactive metabolite of progesterone, primarily used as a diagnostic marker for progesterone levels and ovarian activity. Unlike pregnenolone and progesterone, this compound does not have significant biological activity but serves as an essential indicator in clinical diagnostics .

Properties

IUPAC Name

(3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,13,15-19,22-23H,5-12H2,1-3H3/t13-,15-,16-,17+,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAQQTDJEXMIMF-YZXCLFAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801009158
Record name Pregn-5-ene-3,20-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801009158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901-56-4
Record name 5-Pregnene-3,20-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000901564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pregn-5-ene-3,20-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801009158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PREGNENEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z565YJO1O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pregnenediol
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